MCPA D3 (phenyl D3)
Overview
Description
MCPA D3 (phenyl D3) is an isotopically labeled compound of the pesticide 4-chloro-2-methylphenoxy acetic acid (MCPA). MCPA is a widely used acidic herbicide which is soluble in water and highly effective even at low concentrations .
Synthesis Analysis
MCPA D3 (phenyl D3) is a stable isotope labelled compound. It is used as an internal standard for the determination of the target pesticide in surface water by on-line solid-phase extraction−liquid chromatography-tandem mass spectrometry (SPE−LC−MS/MS). It may also be used as an internal standard for the quantification of the target analyte in soils by liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis
The molecular formula of MCPA D3 (phenyl D3) is C9 2H3 H6 Cl O3. The molecular weight is 203.64 .Chemical Reactions Analysis
MCPA D3 (phenyl D3) can be determined in commercial samples and raw materials using reversed phase high performance liquid chromatography .Physical And Chemical Properties Analysis
MCPA D3 (phenyl D3) is a colorless to light yellow liquid .Scientific Research Applications
Adsorption Characteristics for Water Treatment
- Adsorption of MCPA on Layered Double Hydroxides (LDHs) : MCPA's adsorption characteristics on LDHs were studied for potential use as recyclable adsorbents in water treatment. The study focused on the effect of layer charge, interlayer anion, and morphology of LDHs on MCPA adsorption capacity. This research is significant for the development of efficient water purification methods using MCPA adsorption techniques (Inacio et al., 2001).
Environmental Impact Studies
- Ecotoxicity of Ammonium Chlorophenoxyacetate Derivatives : A study investigated the toxicity of MCPA derivatives towards aquatic organisms, indicating the environmental impact of MCPA usage. The research highlights the potential ecological risks associated with MCPA and its derivatives (Turek et al., 2020).
Advanced Agricultural Formulations
- Microencapsulation of MCPA for Controlled Release : This research involved the microencapsulation of MCPA with cyclodextrins for controlled release agricultural formulations. Such techniques aim to reduce environmental losses of pesticides and improve the efficiency of agricultural applications (Garrido et al., 2014).
Degradation and Remediation Techniques
- Electrochemical Degradation of MCPA : The study explored the degradation of MCPA using peroxi-coagulation and photoperoxi-coagulation methods. This research contributes to the development of effective techniques for removing MCPA from contaminated environments (Boye et al., 2003).
Analytical Methods for MCPA Detection
- Separation of MCPA by Capillary Electrophoresis : This study worked on developing analytical methods for simultaneous determination of MCPA and other compounds. The advancement in analytical techniques like capillary electrophoresis is crucial for monitoring MCPA in environmental samples (Farran et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-NRUYWUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(=O)O)C)[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA D3 (phenyl D3) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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